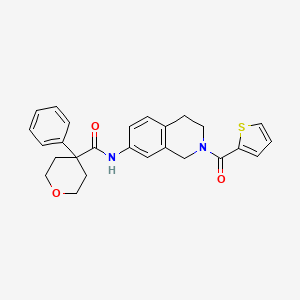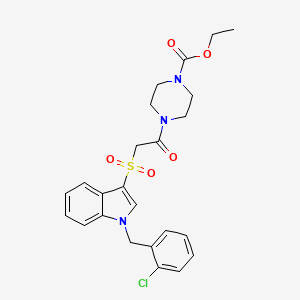![molecular formula C20H30N2O4 B2989881 Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate CAS No. 1286272-81-8](/img/structure/B2989881.png)
Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate is a complex organic compound with the molecular formula C20H30N2O4. This compound is characterized by its unique structure, which includes a benzoate ester linked to a cyclohexylamine derivative. It is often used in various scientific research applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminomethylbenzoate with a cyclohexylamine derivative that has been protected with a tert-butoxycarbonyl (Boc) group. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclohexylamine moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate involves its interaction with specific molecular targets. The benzoate ester and cyclohexylamine moieties allow it to bind to enzymes or receptors, potentially inhibiting or modifying their activity. The Boc group provides stability and protection during these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-aminomethylbenzoate
- Cyclohexylamine derivatives
- tert-Butoxycarbonyl (Boc) protected amines
Uniqueness
Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate is unique due to its combination of a benzoate ester and a Boc-protected cyclohexylamine. This structure provides specific chemical properties that are useful in various applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
methyl 4-[[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-20(2,3)26-19(24)22-17-11-9-16(10-12-17)21-13-14-5-7-15(8-6-14)18(23)25-4/h5-8,16-17,21H,9-13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQKTKQYXPORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2989800.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2989801.png)
![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)
![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)
![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)

![N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2989809.png)



![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2989818.png)
![3,4-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2989819.png)
![ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2989820.png)
